![molecular formula C12H16BrNO B1326351 4-[(4-Bromophenoxy)methyl]piperidine CAS No. 189618-32-4](/img/structure/B1326351.png)
4-[(4-Bromophenoxy)methyl]piperidine
Overview
Description
4-[(4-Bromophenoxy)methyl]piperidine is a chemical compound with the molecular formula C12H16BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromophenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenoxy)methyl]piperidine typically involves the reaction of piperidine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenoxy)methyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Substitution Reactions: Products include azido, thio, and amino derivatives of the original compound.
Oxidation Reactions: Piperidinone derivatives are formed.
Reduction Reactions: Dehalogenated or modified piperidine derivatives are produced.
Scientific Research Applications
Pharmaceutical Development
4-[(4-Bromophenoxy)methyl]piperidine is primarily investigated as a potential therapeutic agent. Its structural similarity to known drugs positions it as a candidate for the development of new medications targeting various central nervous system disorders.
- Mechanism of Action : It acts as a selective serotonin and norepinephrine reuptake inhibitor (SSRI/SNRI), which may be beneficial in treating conditions such as depression, anxiety, and obsessive-compulsive disorders .
Anticancer Research
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit cytotoxic effects against several cancer cell lines. This suggests potential applications in oncology for developing anticancer therapies.
Neuropharmacology
Research has shown that this compound interacts with neurotransmitter receptors, which can influence neurological conditions. Its ability to modulate neurotransmitter levels makes it a subject of interest in treating neurodegenerative diseases and sleep disorders .
Chemical Biology
In chemical biology, this compound serves as an intermediate in synthesizing other biologically active compounds. Its derivatives are explored for their roles in various metabolic pathways and enzyme interactions.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenoxy)methyl]piperidine is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromophenoxy group may facilitate binding to specific receptors or enzymes, while the piperidine ring can modulate the compound’s overall biological activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)methyl]piperidine
- 4-[(4-Chlorophenoxy)methyl]piperidine
- 4-[(4-Fluorophenoxy)methyl]piperidine
Uniqueness
4-[(4-Bromophenoxy)methyl]piperidine is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different halogen substitutions (chlorine or fluorine), the bromine atom can influence the compound’s reactivity and interaction with biological targets differently .
Biological Activity
4-[(4-Bromophenoxy)methyl]piperidine is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The compound features a piperidine ring substituted with a bromophenoxy group, which is believed to enhance its biological activity due to the electron-withdrawing properties of bromine.
The exact mechanism of action for this compound remains partially elucidated. However, it is suggested that the bromophenoxy group may facilitate interactions with specific biological targets, including receptors and enzymes. The piperidine ring could also play a role in modulating the overall biological activity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various piperidine derivatives, including this compound. The compound has been tested against multiple bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
- Mechanism : The presence of the bromophenoxy group may enhance the lipophilicity and membrane permeability of the molecule, facilitating its uptake into bacterial cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structure | MIC (mg/mL) | Anticancer Activity |
---|---|---|---|
4-[(4-Bromophenyl)methyl]piperidine | Structure | 0.005 | Moderate |
4-[(4-Chlorophenoxy)methyl]piperidine | - | 0.01 | Low |
4-[(4-Fluorophenoxy)methyl]piperidine | - | 0.015 | Moderate |
The presence of bromine in the phenoxy group appears to enhance both antimicrobial and anticancer activities compared to chlorine or fluorine substitutions.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various piperidine derivatives reported that compounds with electron-withdrawing groups like bromine showed significantly higher antibacterial activity against gram-positive bacteria compared to their counterparts with electron-donating groups .
- Cancer Cell Line Study : Another investigation into piperidine derivatives indicated that modifications on the phenyl ring can lead to increased cytotoxicity against breast cancer cell lines, suggesting that similar modifications on this compound could yield beneficial results in anticancer applications .
Properties
IUPAC Name |
4-[(4-bromophenoxy)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJFMUFGRNTWRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647910 | |
Record name | 4-[(4-Bromophenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189618-32-4 | |
Record name | 4-[(4-Bromophenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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